2-Ethylbutyric acid

Catalog No.
S702103
CAS No.
88-09-5
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutyric acid

CAS Number

88-09-5

Product Name

2-Ethylbutyric acid

IUPAC Name

2-ethylbutanoic acid

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

OXQGTIUCKGYOAA-UHFFFAOYSA-N

SMILES

Array

solubility

18 mg/mL at 20 °C
miscible with alcohol, ether; soluble in water 1 ml in 65 ml

Synonyms

2-Ethyl-butyric acid; α-Ethyl-butyric Acid; 2-Ethyl-n-butyric Acid; 2-Ethylbutanoic Acid; 2-Ethylbutyric Acid; 3-Pentanecarboxylic Acid; Diethyl-acetic Acid; Diethylacetic Acid; NSC 11765; NSC 8758; α-Ethylbutyric Acid

Canonical SMILES

CCC(CC)C(=O)O

The exact mass of the compound 2-Ethylbutyric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.15 m18 mg/ml at 20 °c18 mg/ml at 20 °cmiscible with alcohol, ether; soluble in water 1 ml in 65 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11765. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylbutyric acid (C6H12O2), also known as diethylacetic acid, is a highly branched, synthetic aliphatic carboxylic acid characterized by its symmetrical alpha-carbon substitution. With a molecular weight of 116.16 g/mol, a boiling point of 194 °C, and an aqueous solubility of 18 g/L at 20 °C, it occupies a critical physicochemical middle ground between highly water-soluble short-chain acids (like butyric acid) and highly lipophilic longer-chain branched acids (like 2-ethylhexanoic acid). In industrial procurement, this compound is primarily sourced as a structural precursor for the synthesis of active pharmaceutical ingredients (APIs), specialized polyol ester lubricants, and plasticizers, where its symmetrical steric profile imparts enhanced hydrolytic stability to downstream ester derivatives compared to unbranched analogs [1].

Substituting 2-ethylbutyric acid with straight-chain analogs (such as hexanoic acid) or homologous branched acids (such as 2-ethylhexanoic acid) frequently leads to process failures or compromised product performance. Straight-chain substitutes lack the alpha-carbon steric hindrance provided by the dual ethyl groups, resulting in derived esters that are highly susceptible to hydrolytic degradation in mechanical lubricant applications. Conversely, substituting with the heavier 2-ethylhexanoic acid dramatically shifts the partition coefficient (logP) and reduces aqueous solubility by more than a factor of ten, which severely complicates the removal of unreacted acid via aqueous washing during API purification. Furthermore, 2-ethylhexanoic acid requires significantly higher temperatures for vacuum stripping, increasing the risk of thermal degradation for heat-sensitive product formulations during post-reaction workup .

Aqueous Solubility and Phase Partitioning for Downstream Purification

During the synthesis of pharmaceutical esters or amides, the removal of unreacted carboxylic acid precursors is a major process bottleneck. 2-Ethylbutyric acid exhibits an aqueous solubility of 18 g/L at 20 °C and a logP of 1.68, whereas the common industrial substitute 2-ethylhexanoic acid (2-EHA) has a solubility of only ~1.4 g/L and a logP of ~2.7. This >10-fold higher water solubility allows 2-ethylbutyric acid to be efficiently partitioned and neutralized into aqueous wash streams using mild alkaline solutions, whereas 2-EHA tends to form stubborn emulsions or remain trapped in the organic phase .

Evidence DimensionAqueous solubility and partition coefficient (logP) at 20 °C
Target Compound Data2-Ethylbutyric acid: 18 g/L solubility; logP 1.68
Comparator Or Baseline2-Ethylhexanoic acid: ~1.4 g/L solubility; logP ~2.7
Quantified Difference>10-fold higher aqueous solubility and significantly lower lipophilicity for the target compound
ConditionsAqueous-organic phase extraction during post-reaction workup

Enables faster, lower-volume aqueous washing cycles to remove unreacted acid, reducing solvent waste and cycle times in API manufacturing.

Thermal Processing and Vacuum Stripping Efficiency

In the production of volatile fragrance esters or temperature-sensitive plasticizers, residual acid must often be removed via vacuum stripping. 2-Ethylbutyric acid has a boiling point of 194 °C, providing a robust thermal window that prevents premature evaporative loss during esterification (unlike isobutyric acid, BP 155 °C). However, it remains significantly more volatile than 2-ethylhexanoic acid (BP 228 °C). This 34 °C lower boiling point compared to 2-EHA allows for post-reaction stripping at milder temperatures, minimizing the thermal degradation of the target esters and reducing the energy load on distillation columns [1].

Evidence DimensionBoiling point / Stripping temperature
Target Compound Data2-Ethylbutyric acid: 194 °C
Comparator Or Baseline2-Ethylhexanoic acid: 228 °C; Isobutyric acid: 155 °C
Quantified Difference34 °C lower boiling point than 2-EHA; 39 °C higher than isobutyric acid
ConditionsThermal distillation and vacuum stripping of unreacted precursors

Reduces energy consumption and prevents the thermal degradation of heat-sensitive downstream products during residual acid removal.

Steric Hindrance and Hydrolytic Stability in Polyol Esters

When formulating synthetic polyol ester lubricants, the resistance of the ester bond to moisture-induced cleavage is critical. The symmetrical alpha-branching (diethyl substitution) of 2-ethylbutyric acid provides substantial steric shielding around the carbonyl carbon. Compared to esters derived from straight-chain hexanoic acid, 2-ethylbutyric acid derivatives exhibit significantly lower rates of hydrolysis under high-humidity, high-temperature mechanical operations. While 2-ethylhexanoic acid also provides steric shielding, 2-ethylbutyric acid achieves this with a lower molecular weight, offering a different kinematic viscosity profile while maintaining robust hydrolytic defense [1].

Evidence DimensionSteric shielding of the ester carbonyl group
Target Compound Data2-Ethylbutyric acid: Symmetrical alpha-diethyl branching
Comparator Or BaselineHexanoic acid: Unbranched straight chain
Quantified DifferenceSignificantly enhanced steric hindrance preventing nucleophilic attack by water
ConditionsHigh-temperature, high-humidity mechanical lubricant environments

Extends the operational lifespan and performance stability of synthetic lubricants and plasticizers by preventing moisture-induced degradation.

Chromatographic Baseline Suitability as an Internal Standard

In the analytical quantification of volatile fatty acids (VFAs) in environmental, wastewater, or clinical matrices, the choice of internal standard dictates assay accuracy. Because 2-ethylbutyric acid is a purely synthetic compound, it exhibits near-zero endogenous background in biological samples. In contrast, naturally occurring straight-chain acids like butyric (C4), valeric (C5), and hexanoic (C6) acids are present in highly variable concentrations. Furthermore, 2-ethylbutyric acid elutes cleanly between the natural VFA peaks in standard GC and HPLC methods, making it an essential procurement choice for analytical laboratories requiring high-reproducibility calibration [1].

Evidence DimensionEndogenous background concentration in biological/environmental matrices
Target Compound Data2-Ethylbutyric acid: Near-zero natural background
Comparator Or BaselineButyric, Valeric, and Hexanoic acids: High and variable natural background
Quantified DifferenceElimination of baseline interference during VFA quantification
ConditionsGC/HPLC analysis of complex biological or wastewater samples

Ensures high analytical accuracy and reproducibility, making it an indispensable internal standard for commercial testing laboratories.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its optimized aqueous solubility (18 g/L) and logP (1.68), 2-ethylbutyric acid is selected as a branched-chain precursor for synthesizing specific lipophilic APIs. Its properties allow for efficient organic-phase reaction kinetics while enabling rapid, low-volume aqueous wash cycles to remove unreacted acid, a significant process advantage over the highly hydrophobic 2-ethylhexanoic acid .

Production of High-Performance Polyol Ester Lubricants

In the manufacture of synthetic lubricants and plasticizers, 2-ethylbutyric acid is utilized to impart hydrolytic stability. Its symmetrical alpha-diethyl branching provides critical steric shielding to the ester bonds, protecting the final fluid from moisture-induced degradation far better than straight-chain alternatives like hexanoic acid, while offering a distinct viscosity profile compared to heavier branched acids [1].

Internal Standard for Volatile Fatty Acid (VFA) Analysis

Analytical testing laboratories procure 2-ethylbutyric acid as a reliable internal reference for GC and HPLC quantification of VFAs in wastewater, gut microbiome samples, and dairy products. Its synthetic nature guarantees an absence of endogenous background interference, and its retention time allows it to elute cleanly between natural short-chain fatty acids [2].

Manufacture of Specialty Fragrance and Flavor Esters

For the formulation of specific fruity or rum-like ester flavorings (e.g., ethyl 2-ethylbutyrate), this compound is the essential building block. Its boiling point of 194 °C allows for efficient esterification without the excessive evaporative losses seen with lighter acids, while still permitting gentle vacuum stripping of residual precursors without thermally degrading the delicate ester products [3].

Physical Description

Colorless liquid; [Merck Index] Colorless liquid with a rancid odor; [Acros Organics MSDS]
Liquid
colourless liquid with a mildly rancid odou

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.083729621 Da

Monoisotopic Mass

116.083729621 Da

Boiling Point

99.00 to 101.00 °C. @ 18.00 mm Hg

Heavy Atom Count

8

Density

0.917-0.922

LogP

1.68 (LogP)
1.68

Melting Point

-15 °C

UNII

IDY8B990KE

GHS Hazard Statements

Aggregated GHS information provided by 1650 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (97.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H319 (99.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.18 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

88-09-5

Wikipedia

2-ethylbutyric acid

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 2-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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